molecular formula C11H13FO2 B15229274 Ethyl 6-fluoro-2,3-dimethylbenzoate

Ethyl 6-fluoro-2,3-dimethylbenzoate

Cat. No.: B15229274
M. Wt: 196.22 g/mol
InChI Key: RFMGFVWSOJBSGE-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2,3-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-fluoro-2,3-dimethylbenzoic acid.

    Reduction: 6-fluoro-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-fluoro-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2,3-dimethylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 6-chloro-2,3-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    Methyl 6-fluoro-2,3-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the specific substitution pattern on the benzene ring makes it a versatile compound for various applications.

Biological Activity

Ethyl 6-fluoro-2,3-dimethylbenzoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a fluoro substituent and two methyl groups on the benzene ring. Its chemical structure can be represented as follows:

C12H13FO2\text{C}_{12}\text{H}_{13}\text{F}\text{O}_2

This compound is part of a larger class of benzoate esters that are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester functional group allows for hydrolysis, leading to the release of the corresponding acid, which may exert biological effects. The fluoro group can enhance the compound's binding affinity to specific enzymes or receptors due to its electronegative nature.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7). The IC50 values are detailed in Table 2.

Cell Line IC50 (µM)
MCF-725
HeLa30
A54940

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed significant inhibition rates compared to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Cancer Cell Study : Another research article focused on the compound’s effects on apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound resulted in G1 phase arrest and increased early apoptosis markers .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 6-fluoro-2,3-dimethylbenzoate

InChI

InChI=1S/C11H13FO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

RFMGFVWSOJBSGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)F

Origin of Product

United States

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